molecular formula C23H26N2O5 B6497670 N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide CAS No. 953210-99-6

N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No. B6497670
CAS RN: 953210-99-6
M. Wt: 410.5 g/mol
InChI Key: MZRCKDOJVKUBRJ-UHFFFAOYSA-N
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Description

The compound is a secondary amino compound that is 3,4-dimethoxyphenylethylamine in which one of the hydrogens attached to the nitrogen has been replaced by a 4-cyano-4- (3,4-dimethoxyphenyl)-5-methylhexyl group .


Synthesis Analysis

The synthesis of phenoxy acetamide derivatives, which this compound is a part of, involves many chemical techniques as well as new computational chemistry applications . The synthesis of the 2,2-diphenyl-N-(3-phenylpropyl)acetamide was accomplished by using 2,2-diphenylacetic acid in dry DCM with N,N1-carbonyldiimidazole (CDI) and 4-dimethyl aminopyridine (DMAP), and the reaction mixture was stirred for 20 min at room temperature .


Molecular Structure Analysis

The molecular structure of the compound can be viewed using Java or Javascript . The formula of the compound is C12H17NO3 and it has a molecular weight of 223.2683 .


Chemical Reactions Analysis

The compound undergoes various chemical reactions, and the spectra of these reactions were recorded from neat samples and wavenumbers (ν) are given in cm −1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include its formula C12H17NO3 and molecular weight 223.2683 . More detailed properties like melting point, boiling point, etc., are not available in the current literature.

Scientific Research Applications

Therapeutic Candidates

Phenoxy acetamide and its derivatives, which include the compound , have been investigated for their potential as therapeutic candidates . These compounds have shown promise in medicinal chemistry, which combines chemistry and pharmacology to design and develop new pharmaceutical compounds .

Antioxidant Screening

Compounds similar to the one have shown significant activity in antioxidant screening . This suggests that “F2493-0849” could potentially be used in research related to oxidative stress and related diseases.

Biological Potential of Indole Derivatives

The compound “F2493-0849” contains an indole derivative, which has been found to have diverse biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthesis of Benzimidazole and its Derivatives

The compound “F2493-0849” could potentially be used in the synthesis of benzimidazole and its derivatives . Optimization of substituents around the benzimidazole nucleus has resulted in many drugs .

Reaction with Formaldehyde

Compounds similar to “F2493-0849” have been found to react with formaldehyde in the presence of acid to give an isochromanone . This suggests potential applications in organic synthesis.

Fluorescence Resonance Energy Transfer (FRET)

The compound “F2493-0849” could potentially be used in fluorescence resonance energy transfer (FRET) techniques . FRET is widely used in life science research because it enables dynamic real-time detection of signaling molecules under physiological conditions in living cells .

Future Directions

The future directions in the study of this compound could involve the design of new derivatives of phenoxy acetamide and its derivatives that proved to be successful agents in view of safety and efficacy to enhance life quality .

properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-15(2)16-5-8-19(9-6-16)29-14-23(26)24-13-18-12-21(30-25-18)17-7-10-20(27-3)22(11-17)28-4/h5-12,15H,13-14H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRCKDOJVKUBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide

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